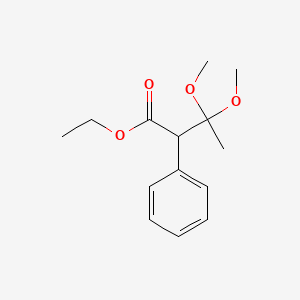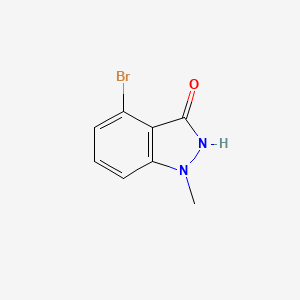
n-Benzyl-1-phenyl-n-(1h-pyrrol-2-ylmethyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1H-Pyrrol-2-yl)methyl)-N-benzyl-1-phenylmethanamine is an organic compound that belongs to the class of amines This compound features a pyrrole ring, a benzyl group, and a phenylmethanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-Pyrrol-2-yl)methyl)-N-benzyl-1-phenylmethanamine typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine under acidic conditions.
Benzylation: The pyrrole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Formation of Phenylmethanamine Moiety: The final step involves the reaction of the benzylated pyrrole with phenylmethanamine under reductive amination conditions, typically using a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of N-((1H-Pyrrol-2-yl)methyl)-N-benzyl-1-phenylmethanamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-((1H-Pyrrol-2-yl)methyl)-N-benzyl-1-phenylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group, using reagents like sodium azide or halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzyl derivatives.
Applications De Recherche Scientifique
N-((1H-Pyrrol-2-yl)methyl)-N-benzyl-1-phenylmethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-((1H-Pyrrol-2-yl)methyl)-N-benzyl-1-phenylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine
- N-((1H-Pyrrol-2-yl)methyl)-N-phenylmethanamine
- N-Benzyl-1-phenylmethanamine
Uniqueness
N-((1H-Pyrrol-2-yl)methyl)-N-benzyl-1-phenylmethanamine is unique due to the presence of both a pyrrole ring and a benzyl group, which confer distinct chemical and biological properties. This combination of structural features makes it a versatile compound for various applications in scientific research.
Propriétés
Numéro CAS |
6642-04-2 |
|---|---|
Formule moléculaire |
C19H20N2 |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
N-benzyl-1-phenyl-N-(1H-pyrrol-2-ylmethyl)methanamine |
InChI |
InChI=1S/C19H20N2/c1-3-8-17(9-4-1)14-21(16-19-12-7-13-20-19)15-18-10-5-2-6-11-18/h1-13,20H,14-16H2 |
Clé InChI |
SPEBSBXTPSLRCP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC3=CC=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6'-Chlorospiro[cyclobutane-1,2'-inden]-1'(3'H)-one](/img/structure/B13032765.png)
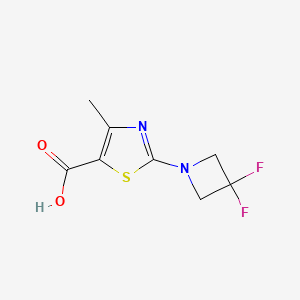

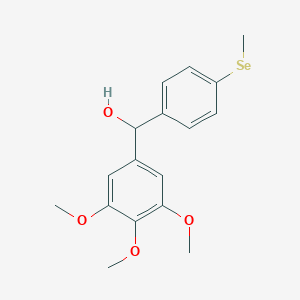

![6-Chlorospiro[1,4-dihydroquinoxaline-3,1'-cyclohexane]-2-one](/img/structure/B13032782.png)


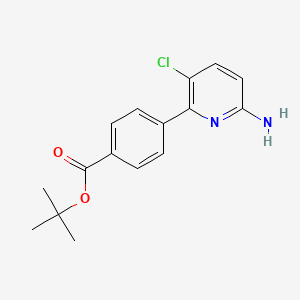
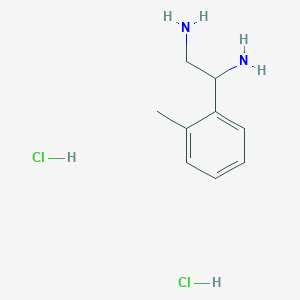
![(6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-YL)methanol](/img/structure/B13032815.png)
![(4-Bromo-2-fluorophenyl)-[2-[butyl(2-hydroxyethyl)amino]ethoxy]borinic acid](/img/structure/B13032817.png)
